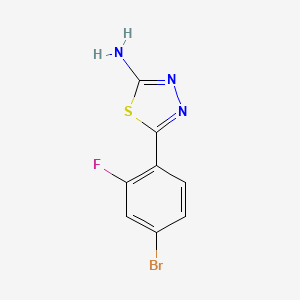

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJYTTRMHZPUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589672 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299937-74-9 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, this compound. This molecule is of significant interest due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold, including potential applications as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4] The strategic incorporation of a bromo- and fluoro-substituted phenyl ring may further enhance its pharmacological profile.

This document details the synthetic methodology, purification, and comprehensive spectral characterization of the title compound.

Synthetic Pathway

The synthesis of this compound is achieved via a two-step process commencing with the formation of an intermediate N-acylthiosemicarbazide, followed by an acid-catalyzed intramolecular cyclization and dehydration. This is a well-established route for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles.[2][5]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1-(4-Bromo-2-fluorobenzoyl)thiosemicarbazide (Intermediate)

-

Activation of Carboxylic Acid: To a solution of 4-bromo-2-fluorobenzoic acid (0.01 mol) in anhydrous toluene (20 mL), thionyl chloride (0.012 mol) is added dropwise. The mixture is refluxed for 3-4 hours until the evolution of HCl gas ceases. The excess thionyl chloride and toluene are removed under reduced pressure to yield crude 4-bromo-2-fluorobenzoyl chloride.

-

Acylation of Thiosemicarbazide: The crude acyl chloride is dissolved in anhydrous tetrahydrofuran (THF, 25 mL). This solution is added dropwise to a stirred suspension of thiosemicarbazide (0.01 mol) and pyridine (0.01 mol) in THF (30 mL) at 0-5°C.

-

Reaction Completion and Isolation: The reaction mixture is stirred at room temperature for 8-10 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The solvent is then evaporated, and the residue is poured into ice-cold water. The resulting solid precipitate is filtered, washed thoroughly with water, and dried to afford the intermediate product.

Synthesis of this compound (Final Product)

-

Cyclization: The dried 1-(4-bromo-2-fluorobenzoyl)thiosemicarbazide (0.01 mol) is added portion-wise to pre-cooled concentrated sulfuric acid (15 mL) with constant stirring, ensuring the temperature does not exceed 5°C.[2]

-

Reaction and Work-up: The mixture is stirred at room temperature for 2 hours and then heated to 60-70°C for an additional 3 hours.[2] After cooling, the reaction mixture is carefully poured onto crushed ice.

-

Neutralization and Isolation: The resulting solution is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed. The solid product is filtered, washed extensively with cold water until neutral, and then dried under vacuum.

-

Purification: The crude product is purified by recrystallization from absolute ethanol to yield pure this compound as a crystalline solid.

Characterization Data

The structural elucidation of the synthesized compound is performed using various spectroscopic techniques. The expected data are summarized below, based on characteristic values for similar 1,3,4-thiadiazole derivatives.[6][7]

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₅BrFN₃S |

| Molecular Weight | 274.11 g/mol |

| FT-IR (KBr, cm⁻¹) | 3400-3250 (N-H stretching of primary amine), 3100-3000 (Aromatic C-H stretching), 1630-1590 (C=N stretching of thiadiazole ring), 1550-1500 (C=C aromatic stretching), 1100-1000 (C-F stretching), 850-800 (C-S-C stretching), 700-600 (C-Br stretching)[6][7] |

| ¹H-NMR (DMSO-d₆, δ ppm) | 7.90-7.50 (m, 3H, Ar-H), 7.40 (s, 2H, -NH₂, D₂O exchangeable)[6] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | 168-165 (C-2 of thiadiazole), 160-155 (C-5 of thiadiazole), 162 (d, ¹JCF, C-F of phenyl ring), 135-115 (Aromatic carbons)[6][7] |

| Mass Spectrometry (m/z) | [M]⁺ at 273 and [M+2]⁺ at 275 (characteristic isotopic pattern for Bromine) |

| Elemental Analysis | C, H, N, S analysis within ±0.4% of the theoretical values. |

Potential Biological Screening Pathway

Given the diverse pharmacological activities reported for 1,3,4-thiadiazole derivatives, a structured screening cascade is recommended to evaluate the biological potential of this compound.[4]

Caption: General workflow for the biological evaluation of a novel thiadiazole derivative.

This guide provides a foundational framework for the synthesis, characterization, and potential evaluation of this compound. The methodologies are based on established chemical principles and literature precedents for this class of compounds. Researchers are encouraged to adapt and optimize these protocols as necessary for their specific laboratory conditions.

References

Spectroscopic and Synthetic Profile of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a proposed synthetic route for the novel compound 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine. Due to the absence of published experimental data for this specific molecule, the spectroscopic information presented herein is based on the analysis of structurally analogous compounds. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of new 1,3,4-thiadiazole derivatives for potential applications in drug discovery and development.

Proposed Synthesis

The synthesis of this compound can be achieved through the acid-catalyzed cyclization of 4-bromo-2-fluorobenzoic acid with thiosemicarbazide. This is a widely employed and effective method for the preparation of 2-amino-5-aryl-1,3,4-thiadiazoles.

Experimental Protocol

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, or acetonitrile)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethanol or methanol for recrystallization

Procedure:

-

A mixture of 4-bromo-2-fluorobenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is suspended in a suitable anhydrous solvent.

-

The dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid (catalytic amount), is added cautiously to the reaction mixture.

-

The mixture is heated under reflux for a period of 4-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with stirring.

-

The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.

-

The solid product is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | m | 1H | Ar-H |

| ~ 7.6 - 7.8 | m | 1H | Ar-H |

| ~ 7.4 - 7.6 | m | 1H | Ar-H |

| ~ 7.3 | s | 2H | -NH₂ |

Note: The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C-NH₂ (Thiadiazole ring) |

| ~ 158 - 162 (d, ¹JCF) | C-F (Aromatic ring) |

| ~ 152 - 156 | C-S (Thiadiazole ring) |

| ~ 130 - 135 | Aromatic C-H |

| ~ 125 - 130 | Aromatic C-H |

| ~ 120 - 125 (d) | Aromatic C-Br |

| ~ 115 - 120 (d) | Aromatic C-H |

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3100 | N-H stretching (amine) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1600 | C=N stretching (thiadiazole ring) |

| 1550 - 1500 | N-H bending (amine) |

| 1250 - 1200 | C-F stretching |

| 1050 - 1000 | C-Br stretching |

| 700 - 650 | C-S stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~ 275/277 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| ~ 277/279 | [M+2]⁺ (Isotopic peak for Br) |

| Predicted Fragments | Fragments resulting from the loss of NH₂, S, and cleavage of the thiadiazole and phenyl rings. |

Visualizations

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Crystal Structure Analysis of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Abstract

This technical guide addresses the crystal structure analysis of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine. A comprehensive search of publicly available crystallographic and chemical literature databases indicates that a specific, detailed crystal structure analysis for this exact compound has not been published. To provide valuable insights for researchers, scientists, and drug development professionals, this document presents a detailed crystal structure analysis of a closely related analogue, 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine . Furthermore, a generalized, robust experimental protocol for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is provided, which can be adapted for the synthesis of the title compound. This guide aims to serve as a practical resource by combining available crystallographic data of a similar structure with established synthetic methodologies.

Introduction

1,3,4-thiadiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and interesting electronic properties. The substitution pattern on the C5-phenyl ring and the C2-amino group can significantly influence the molecule's conformation, crystal packing, and, consequently, its physicochemical and biological properties. The title compound, this compound, is of interest for its potential applications in drug discovery, leveraging the pharmacological importance of the thiadiazole core and the influence of the bromo and fluoro substituents on the phenyl ring.

Given the absence of specific crystallographic data for this compound, this guide utilizes the crystal structure of 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine as a case study. The nitro group, being electronically and sterically different from a fluoro group, will induce variations in bond lengths, angles, and crystal packing. However, the overall molecular conformation and the fundamental crystal engineering principles are expected to share common features, providing a valuable comparative framework.

Crystal Structure Analysis of 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

The crystal structure of 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine provides a useful model for understanding the solid-state conformation of related compounds. The key crystallographic data and data collection parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₅BrN₄O₂S |

| Formula Weight | 301.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.231 (2) |

| b (Å) | 9.2580 (19) |

| c (Å) | 10.868 (2) |

| β (°) | 113.08 (3) |

| Volume (ų) | 1039.6 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (g/cm³) | 1.924 |

| Absorption Coefficient (mm⁻¹) | 4.14 |

| F(000) | 592 |

Data Collection and Refinement

| Parameter | Value |

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections Collected | 3909 |

| Independent Reflections | 1920 |

| R(int) | 0.116 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2σ(I)] | R₁ = 0.049, wR₂ = 0.104 |

| R indices (all data) | R₁ = 0.081, wR₂ = 0.116 |

| Largest diff. peak/hole (e.Å⁻³) | 0.55 / -0.97 |

In the crystal structure of 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and the benzene rings is 40.5 (2)°. The molecules form centrosymmetric dimers through intermolecular N—H···N hydrogen bonds between the amine group and a nitrogen atom of the thiadiazole ring.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the surveyed literature, a general and effective method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of an aryl carboxylic acid with thiosemicarbazide.

General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

This protocol is adapted from established methods for similar compounds. The proposed synthesis for the title compound would involve the reaction of 4-bromo-2-fluorobenzoic acid with thiosemicarbazide.

Materials:

-

Substituted Benzoic Acid (e.g., 4-bromo-2-fluorobenzoic acid)

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Ammonium Hydroxide solution or other suitable base

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of the substituted benzoic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents) is prepared.

-

Cyclization: A dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, is cautiously added to the mixture. The reaction is then heated, typically at reflux, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

Neutralization: The acidic solution is neutralized by the slow addition of a base, such as ammonium hydroxide, until a precipitate is formed.

-

Isolation: The solid product is collected by vacuum filtration and washed thoroughly with water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

X-ray Crystallography

Single-crystal X-ray diffraction data would be collected on a suitable diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The structure would be solved by direct methods and refined by full-matrix least-squares on F².

Workflow Diagrams

The following diagrams illustrate the general synthetic workflow and the logical steps for crystal structure analysis.

Caption: General synthetic workflow for 2-amino-5-aryl-1,3,4-thiadiazoles.

Caption: Workflow for single-crystal X-ray structure analysis.

Conclusion

While a dedicated crystal structure analysis for this compound is not currently available in the public domain, this guide provides essential information for researchers in the field. The detailed crystallographic data for the closely related 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine offers a valuable reference point for computational modeling and for understanding the potential solid-state behavior of the title compound. The provided general synthetic protocol offers a reliable starting point for the preparation of this and other similar 2-amino-5-aryl-1,3,4-thiadiazole derivatives, facilitating further research into their chemical and biological properties. It is recommended that future work focus on the synthesis and crystallographic characterization of the title compound to expand the structure-activity relationship knowledge base for this important class of molecules.

In Silico Molecular Docking of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico molecular docking of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant potential in drug discovery. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages findings from closely related analogs, particularly 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine and other substituted thiadiazole derivatives. The primary focus is on its potential inhibitory activity against key oncological targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This document details plausible experimental protocols for synthesis and molecular docking, presents quantitative data from analogous compounds to infer potential binding affinities, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, incorporates a brominated and fluorinated phenyl ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability.

In silico molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for screening virtual libraries of compounds, elucidating potential mechanisms of action, and guiding the optimization of lead candidates. This guide will explore the probable interactions of this compound with the ATP-binding sites of EGFR and VEGFR-2 kinases, two well-established targets in cancer therapy.

Potential Molecular Targets and Signaling Pathways

Based on studies of analogous 1,3,4-thiadiazole derivatives, EGFR and VEGFR-2 are strong potential targets for this compound.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibition of the EGFR signaling cascade can halt tumor growth and induce apoptosis.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is another key receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[3] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR-2 a critical anti-cancer strategy.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, adapted from general methods for preparing 2-amino-5-aryl-1,3,4-thiadiazoles.

Protocol:

-

Synthesis of 4-Bromo-2-fluorobenzoyl chloride: 4-Bromo-2-fluorobenzoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

-

Synthesis of 1-(4-Bromo-2-fluorobenzoyl)thiosemicarbazide: The crude 4-Bromo-2-fluorobenzoyl chloride is dissolved in a suitable dry solvent (e.g., THF, dioxane) and added dropwise to a stirred suspension of thiosemicarbazide in the same solvent at room temperature. The reaction mixture is stirred for 4-6 hours. The resulting precipitate is filtered, washed with water, and dried.

-

Cyclization to this compound: The intermediate, 1-(4-Bromo-2-fluorobenzoyl)thiosemicarbazide, is added portion-wise to cold concentrated sulfuric acid with constant stirring. The mixture is stirred at room temperature for 1-2 hours and then carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the final product.

Molecular Docking Protocol

The following protocol is a generalized procedure for docking the title compound against EGFR and VEGFR-2, based on common practices in the field.

Protocol:

-

Protein Preparation:

-

The 3D crystal structures of the target proteins (EGFR and VEGFR-2) are obtained from the Protein Data Bank (PDB).

-

Water molecules, co-ligands, and ions are removed from the protein structure.

-

Polar hydrogens are added, and charges are assigned using a force field (e.g., OPLS-AA, CHARMm).

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure.

-

The ligand is energy minimized using a suitable force field (e.g., MMFF94).

-

-

Grid Generation:

-

A grid box is defined around the ATP-binding site of the prepared protein to specify the search space for the docking algorithm. The size and center of the grid are determined based on the co-crystallized ligand or by using active site prediction tools.

-

-

Molecular Docking:

-

The prepared ligand is docked into the active site of the prepared protein using a docking program such as AutoDock Vina, Glide (Schrödinger), or PyRx.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity (docking score) for each pose.

-

-

Analysis of Results:

-

The docking poses are ranked based on their binding energies.

-

The best-ranked pose is analyzed to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site.

-

Visualization software (e.g., PyMOL, Discovery Studio Visualizer) is used to create 2D and 3D representations of the ligand-protein complex.

-

Quantitative Data (Based on Analogous Compounds)

Table 1: Docking Data of Analogous Thiadiazole Derivatives against EGFR

| Compound ID (Analog) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| SP22 | -8.5 | MET793, LYS745, ASP855 | [4][5] |

| SP23 | -8.4 | MET793, CYS797, THR790 | [4][5] |

| SP25 | -8.7 | MET793, LYS745, ASP855 | [4][5] |

| Erlotinib (Standard) | -8.2 | MET793, CYS797 | [4][5] |

Note: The specific structures of SP22, SP23, and SP25 are derivatives of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine.

Table 2: Docking Data of Analogous Thiadiazole Derivatives against VEGFR-2

| Compound ID (Analog) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Thiadiazole-coumarin hybrid 6d | -9.900 | CYS919, ASP1046, GLU885 | [6] |

| Thiadiazole-coumarin hybrid 6b | -9.819 | CYS919, ASP1046, LYS868 | [6] |

| Benzothiazole-thiadiazole hybrid 4f | -8.5 (Binding Energy) | CYS919, ASP1046 | [7] |

| Sorafenib (Standard) | -9.1 (Binding Energy) | CYS919, ASP1046, GLU885 | [7] |

Conclusion

While direct experimental data for this compound is currently scarce, in silico analysis based on its structural analogs strongly suggests its potential as an inhibitor of EGFR and VEGFR-2. The presence of the 1,3,4-thiadiazole core, coupled with the bromofluoro-phenyl moiety, provides a promising scaffold for developing novel anti-cancer agents. The detailed protocols for synthesis and molecular docking provided in this guide offer a robust framework for researchers to further investigate this compound and its derivatives. Future studies should focus on the actual synthesis, in vitro validation of its inhibitory activity against the predicted targets, and comprehensive structure-activity relationship (SAR) studies to optimize its therapeutic potential. The provided visualizations of the signaling pathways and experimental workflows serve as a clear and concise reference for planning and executing further research in this area.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide Based on Analogous Compounds

Disclaimer: Direct experimental data on the initial biological screening of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is not available in the reviewed scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on studies of structurally related 5-aryl-1,3,4-thiadiazol-2-amine derivatives. The experimental protocols and data presented are representative of this class of compounds and serve as a predictive framework for the target molecule.

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial and anticancer activities. The presence of a substituted phenyl ring at the 5-position and an amine group at the 2-position is a common structural feature of many biologically active thiadiazoles. Halogen substituents, such as bromine and fluorine, on the phenyl ring are known to modulate the biological activity of these compounds, often enhancing their potency.

Predicted Biological Activities

Based on the biological profiles of analogous compounds, this compound is predicted to exhibit significant antimicrobial and anticancer properties. The combination of a brominated and fluorinated phenyl ring suggests the potential for potent biological effects.

Data Presentation: Antimicrobial and Cytotoxic Activities of Analogous 5-Aryl-1,3,4-thiadiazol-2-amines

The following tables summarize quantitative data from studies on 1,3,4-thiadiazole derivatives with similar substitution patterns. This data provides a basis for predicting the potential efficacy of this compound.

Table 1: In Vitro Antibacterial Activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Derivatives

| Compound (Substituent) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| 5-(4-Fluorophenyl) | 28 | 25 | 24 | 28 | [1] |

| 5-(4-Chlorophenyl) | 20 | 22 | 22 | 24 | [1] |

| 5-(4-Bromophenyl) | 24 | 20 | 22 | 26 | [1] |

| Ciprofloxacin (Standard) | 18 | 20 | 20 | 22 | [1] |

Table 2: In Vitro Antifungal Activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Derivatives

| Compound (Substituent) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 5-(4-Hydroxyphenyl) | 38 | 32 | [1] |

| 5-(4-Methoxyphenyl) | 42 | 36 | [1] |

| Fluconazole (Standard) | 24 | 26 | [1] |

Table 3: In Vitro Cytotoxic Activity (IC50, µM) of 5-Aryl-1,3,4-thiadiazole Derivatives against Various Cancer Cell Lines

| Compound | MCF-7 (Breast) | A549 (Lung) | SK-MEL-2 (Skin) | HCT15 (Colon) | Reference |

| 5-(4-Hydroxyphenyl) derivative | - | - | 4.27 | 8.25 | [2] |

| 5-(4-Methylphenyl) derivative | - | 9.40 | - | - | [2] |

| 5-(3-Methoxy-4-hydroxyphenyl) derivative | - | - | - | - | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the initial biological screening of 5-aryl-1,3,4-thiadiazol-2-amine derivatives.

1. Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines

A general method for the synthesis of the title compounds involves the cyclization of 4-substituted benzoyl thiosemicarbazides.[1]

-

Step 1: Synthesis of 4-substituted benzoyl thiosemicarbazides: A mixture of a 4-substituted benzoic acid ester (0.01 mol) and thiosemicarbazide (0.015 mol) is dissolved in methanol (50 mL) by heating. The reaction mixture is then refluxed for 8-10 hours. After cooling, the mixture is poured into ice-water. The resulting solid precipitate is filtered, dried, and recrystallized from rectified spirit.

-

Step 2: Cyclization to 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole: The 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant shaking. The mixture is heated to 60-70°C for 5 hours. After allowing the reaction mixture to stand at room temperature overnight, it is poured onto crushed ice. The resulting solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent (e.g., ethanol).

2. In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used for the preliminary screening of antimicrobial activity.[1]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media for 18-24 hours at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.

-

Assay Procedure: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates are uniformly swabbed with the prepared inoculum. Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (typically 100 µg/mL in DMSO) and placed on the agar surface. Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole) and a DMSO-only disc (negative control) are also placed on the plates.

-

Incubation and Measurement: The plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi). The diameter of the zone of inhibition around each disc is measured in millimeters.

3. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

-

Procedure: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. A positive control well (broth with inoculum) and a negative control well (broth only) are included.

-

Incubation and Observation: The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

4. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Formazan Solubilization: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the general workflow for the biological screening of 5-aryl-1,3,4-thiadiazol-2-amines and a potential signaling pathway that may be affected by this class of compounds.

Caption: General experimental workflow for the synthesis and biological screening.

Caption: Potential anticancer mechanisms of action for 5-aryl-1,3,4-thiadiazoles.

References

An In-depth Technical Guide to the Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-aryl-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the prevalent synthetic methodologies for the construction of this key heterocyclic system from the readily available starting materials, thiosemicarbazide and various aryl carboxylic acids. This document details and compares several key synthetic strategies, including conventional acid-catalyzed cyclization, modern microwave-assisted protocols, and milder, one-pot procedures. Detailed experimental protocols, comparative quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in synthetic and medicinal chemistry.

Introduction

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles has been a subject of considerable interest due to their diverse applications in drug discovery and materials science.[2] The most direct and common approach to 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. This reaction is typically facilitated by a dehydrating agent or a catalyst, which promotes the formation of the thiadiazole ring.[3] The choice of synthetic method can significantly impact reaction efficiency, yield, purity, and environmental footprint. This guide will explore and contrast several of these methods.

General Reaction Scheme

The fundamental transformation involves the condensation and subsequent cyclodehydration of an aryl carboxylic acid with thiosemicarbazide. The reaction proceeds through an intermediate acylthiosemicarbazide, which then cyclizes to form the stable 1,3,4-thiadiazole ring.

Scheme 1: General synthesis of 2-amino-5-aryl-1,3,4-thiadiazole

Caption: General reaction scheme.

Comparative Analysis of Synthetic Methodologies

Several methods have been developed for this synthesis, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, available equipment, and the chemical nature of the aryl carboxylic acid.

Data Presentation

The following tables summarize quantitative data for the synthesis of various 2-amino-5-aryl-1,3,4-thiadiazoles using different methodologies.

Table 1: Conventional Heating with Concentrated Sulfuric Acid [4]

| R-Group (Aryl) | Reaction Time (h) | Yield (%) |

| Phenyl | 1-2 | 70-90 |

| 4-Nitrophenyl | 1-2 | 70-90 |

| 4-Chlorophenyl | 1-2 | 70-90 |

| 4-Methylphenyl | 1-2 | 70-90 |

Table 2: Microwave Irradiation (MWI) with Concentrated Sulfuric Acid [4]

| R-Group (Aryl) | Reaction Time (min) | Power (W) | Yield (%) |

| Phenyl | 3-6 | 480 | 70-90 |

| 4-Nitrophenyl | 3-6 | 480 | 70-90 |

| 4-Chlorophenyl | 3-6 | 480 | 70-90 |

| 4-Methylphenyl | 3-6 | 480 | 70-90 |

Table 3: Phosphorus Oxychloride (POCl₃) Mediated Synthesis [5]

| R-Group (Aryl) | Reaction Time (min) | Temperature (°C) | Yield (%) |

| Substituted Benzoic Acids | 120 | 80 | up to 85 |

Note: The original document specifies optimized conditions without detailing the specific yields for different aryl substitutions.

Table 4: Polyphosphate Ester (PPE) Mediated One-Pot Synthesis [6]

| R-Group (Aryl) | Reaction Time | Temperature (°C) | Yield (%) |

| Phenyl | Not specified | 80-85 | 64.4 |

| 2-Phenylethyl | Not specified | 80-85 | Not specified |

| Phenoxymethyl | Not specified | 80-85 | 44.4 |

Table 5: Solid-Phase Grinding with Phosphorus Pentachloride (PCl₅) [7]

| R-Group (Aryl) | Grinding Time (min) | Yield (%) |

| Phenoxymethyl | 10 | 91.3 |

| Ethyl | Not specified | 92.6 |

| 4-Nitrophenyl | Not specified | 96.7 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Conventional Synthesis using Concentrated Sulfuric Acid[4]

-

Reaction Setup: In a round-bottom flask, take the appropriate aromatic carboxylic acid (0.05 M) and thiosemicarbazide (0.05 M).

-

Solvent Addition: Add 25 mL of alcohol and shake to dissolve the reactants.

-

Catalyst Addition: Carefully add 10 drops of concentrated sulfuric acid while shaking.

-

Heating: Heat the reaction mixture under reflux for 1-2 hours on a hot water bath.

-

Work-up: After completion of the reaction (monitored by TLC), distill off the alcohol.

-

Isolation: Cool the residue and triturate with crushed ice.

-

Purification: Filter the product, wash with a small portion of cold water, dry, and recrystallize from hot alcohol.

Protocol 2: Microwave-Assisted Synthesis using Concentrated Sulfuric Acid[4]

-

Reaction Setup: In a beaker, dissolve the appropriate aromatic carboxylic acid (0.05 M) and thiosemicarbazide (0.05 M) in a minimal amount of dimethylformamide (10 mL).

-

Catalyst Addition: Add 10 drops of concentrated sulfuric acid while stirring.

-

Microwave Irradiation: Place a funnel in the beaker, cover with a watch glass, and subject the mixture to microwave irradiation at 480 W for 3-6 minutes with a pulse rate of 30 seconds.

-

Work-up: Remove the solvent by distillation.

-

Isolation: Cool the residue and triturate with crushed ice.

-

Purification: Filter the product, wash with small portions of cold water, dry, and recrystallize from hot alcohol.

Protocol 3: One-Pot Synthesis using Polyphosphate Ester (PPE)[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol).

-

Reagent Addition: Add polyphosphate ester (PPE) and chloroform.

-

Heating: Heat the reaction mixture with stirring at a temperature between 80-85°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralization: Slowly add a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent, such as ethanol.

Protocol 4: Solid-Phase Synthesis using Phosphorus Pentachloride (PCl₅)[7]

-

Reaction Setup: In a dry reaction vessel, add thiosemicarbazide (A mol), carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).

-

Grinding: Grind the mixture evenly at room temperature until the reaction is complete. Let it stand to obtain the crude product.

-

Neutralization: Add an alkaline solution to the crude product until the pH of the mixed solution is 8-8.2.

-

Isolation and Purification: Filter the mixture, dry the filter cake, and recrystallize to obtain the final product.

Mandatory Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration and cyclization.

Caption: Proposed reaction mechanism.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-amino-5-aryl-1,3,4-thiadiazoles.

Caption: General experimental workflow.

Conclusion

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from thiosemicarbazide and aryl carboxylic acids can be achieved through a variety of methods. Conventional heating with strong acids like H₂SO₄ or POCl₃ provides good yields but often requires harsh conditions.[4][5] Modern techniques such as microwave-assisted synthesis offer significant reductions in reaction time.[4] Milder reagents like polyphosphate ester (PPE) and solid-phase grinding methods present more environmentally friendly and often higher-yielding alternatives.[6][7] The choice of method will be dictated by the specific requirements of the synthesis, including substrate scope, scalability, and available resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable compounds.

References

- 1. eijbps.com [eijbps.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. hakon-art.com [hakon-art.com]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

Discovery and Synthesis of Novel 1,3,4-Thiadiazole Derivatives: A Technical Guide

Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential. This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and can readily interact with various biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] This technical guide provides an in-depth overview of the discovery and synthesis of novel 1,3,4-thiadiazole derivatives, with a focus on recent advancements in anticancer and antimicrobial applications. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for comparative analysis.

I. Synthesis of Novel 1,3,4-Thiadiazole Derivatives

A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents. The following diagram illustrates a general synthetic workflow.

References

- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Theoretical DFT Analysis of Substituted 1,3,4-Thiadiazole Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] The functionalization of this five-membered ring allows for the fine-tuning of its electronic and steric properties, making it a versatile core for drug design. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict the structural, electronic, and reactivity properties of these compounds, thereby guiding the rational design of more potent and selective therapeutic agents.[3] This technical guide provides an in-depth overview of the theoretical DFT analysis of substituted 1,3,4-thiadiazole compounds, detailing computational and experimental methodologies, presenting key quantitative data, and visualizing important concepts and workflows to aid researchers in the field of drug development.

Introduction to 1,3,4-Thiadiazoles in Drug Discovery

1,3,4-thiadiazole and its derivatives are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. This scaffold is of significant interest due to its diverse biological activities.[4] The aromatic nature of the thiadiazole ring contributes to its in vivo stability, a desirable characteristic for drug candidates.[3] The presence of the N-C-S moiety is believed to be crucial for the various biological activities observed in these compounds.[3] Numerous 1,3,4-thiadiazole derivatives have been synthesized and investigated for their potential as therapeutic agents, with some already in clinical use.[5]

Computational chemistry, particularly DFT, plays a pivotal role in modern drug discovery by providing insights into molecular properties that are often difficult or time-consuming to determine experimentally.[3] By calculating parameters such as molecular orbital energies, electrostatic potential, and reactivity descriptors, DFT can help in understanding structure-activity relationships (SAR) and in prioritizing compounds for synthesis and biological evaluation.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[6] In practice, the Kohn-Sham equations are solved to obtain the ground-state electron density and energy.[6]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[6] Commonly used functionals for the study of organic molecules include the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[7] The choice of basis set, such as the Pople-style 6-311++G(d,p), determines the flexibility of the atomic orbitals used in the calculation.[8]

Key Calculated Parameters and Their Significance in Drug Design

DFT calculations yield a wealth of information about the electronic and structural properties of molecules. For 1,3,4-thiadiazole derivatives, the following parameters are of particular importance in the context of drug design:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[9] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[10] A smaller energy gap suggests that the molecule is more reactive and less stable, which can be correlated with higher biological activity.[11]

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It is used to identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule.[12] This information is invaluable for predicting how a molecule will interact with biological targets such as proteins and nucleic acids.

-

Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity and are derived from the HOMO and LUMO energies. They include:

-

Chemical Hardness (η): Resistance to deformation of the electron cloud. A larger HOMO-LUMO gap corresponds to greater hardness.[10]

-

Chemical Softness (S): The reciprocal of hardness. Softer molecules are generally more reactive.[11]

-

Electronegativity (χ): The ability of a molecule to attract electrons.

-

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

-

Data Presentation: Calculated Properties of Substituted 1,3,4-Thiadiazoles

The following tables summarize representative quantitative data obtained from DFT calculations on substituted 1,3,4-thiadiazole compounds. These values are typically calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

| Compound (Substituent) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 2-amino-5-phenyl-1,3,4-thiadiazole | -6.54 | -1.89 | 4.65 |

| 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | -6.68 | -2.15 | 4.53 |

| 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | -7.12 | -2.87 | 4.25 |

| 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | -6.21 | -1.65 | 4.56 |

Note: These are representative values and can vary depending on the specific substituents and the computational methodology.

Table 2: Global Reactivity Descriptors

| Compound (Substituent) | Chemical Hardness (η) | Chemical Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |

| 2-amino-5-phenyl-1,3,4-thiadiazole | 2.325 | 0.430 | 4.215 | 3.824 |

| 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 2.265 | 0.441 | 4.415 | 4.294 |

| 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 2.125 | 0.471 | 4.995 | 5.869 |

| 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | 2.280 | 0.439 | 3.930 | 3.388 |

Note: These are representative values and can vary depending on the specific substituents and the computational methodology.

Experimental Protocols

General Synthesis of Substituted 1,3,4-Thiadiazoles

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[4][13]

Detailed Protocol:

-

A mixture of the desired carboxylic acid (1 equivalent) and phosphorus oxychloride (excess) is stirred at room temperature for 20 minutes.

-

Thiosemicarbazide (1 equivalent) is added to the mixture.

-

The resulting mixture is heated at 80-90 °C for one hour with stirring.

-

The reaction mixture is then cooled in an ice bath, and water is carefully added.

-

The suspension is refluxed for 4 hours.

-

After cooling, the solution is basified to pH 8 with a 50% sodium hydroxide solution.

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[13]

Computational Methodology

DFT Calculation Protocol:

-

Molecular Structure Drawing: The 2D structure of the substituted 1,3,4-thiadiazole is drawn using a molecular editor and converted to a 3D structure.

-

Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated, including HOMO and LUMO energies, molecular electrostatic potential, and global reactivity descriptors.

-

Analysis of Results: The calculated data is analyzed to understand the structure-activity relationships and to predict the compound's potential biological activity.

Mandatory Visualizations

Caption: A generalized workflow for the DFT analysis of a substituted 1,3,4-thiadiazole compound.

Caption: The relationship between calculated quantum chemical parameters and biological activity.

Caption: A representative signaling pathway (PI3K/Akt) targeted by anticancer 1,3,4-thiadiazole derivatives.

Conclusion

The theoretical analysis of substituted 1,3,4-thiadiazole compounds using DFT provides invaluable insights for drug development. By elucidating the electronic and structural properties of these molecules, DFT calculations enable a deeper understanding of their structure-activity relationships. This, in turn, facilitates the rational design of novel derivatives with enhanced potency and selectivity. The integration of computational and experimental approaches, as outlined in this guide, is crucial for accelerating the discovery and development of new 1,3,4-thiadiazole-based therapeutics. The continued application of these methodologies holds great promise for addressing unmet medical needs across various disease areas.

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 10. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 11. researchgate.net [researchgate.net]

- 12. The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Abstract

This document provides a detailed protocol for the synthesis of 5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a one-pot reaction of 4-bromo-2-fluorobenzoic acid and thiosemicarbazide using a strong acid catalyst for cyclization. This protocol is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.

Introduction

1,3,4-thiadiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the =N-C-S moiety is often associated with their biological activity. The target molecule, this compound, incorporates a bromo- and fluoro-substituted phenyl ring, which can modulate its physicochemical and biological properties. This protocol outlines a straightforward and efficient method for its synthesis.

Reaction Scheme

The synthesis proceeds via the reaction of 4-bromo-2-fluorobenzoic acid with thiosemicarbazide, followed by acid-catalyzed intramolecular cyclization to form the desired 1,3,4-thiadiazole ring.

Overall Reaction:

4-Bromo-2-fluorobenzoic acid + Thiosemicarbazide → this compound

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Bromo-2-fluorobenzoic acid | 97% | Sigma-Aldrich | 112704-79-7[1][2][3][4][5] |

| Thiosemicarbazide | ≥99% | Sigma-Aldrich | 79-19-6 |

| Concentrated Sulfuric Acid | 95-98% | Fisher Scientific | 7664-93-9 |

| Ethanol | Reagent Grade | Fisher Scientific | 64-17-5 |

| Deionized Water | - | - | 7732-18-5 |

| Sodium Bicarbonate | ≥99.5% | Sigma-Aldrich | 144-55-8 |

| Anhydrous Sodium Sulfate | ≥99% | Fisher Scientific | 7757-82-6 |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Merck | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Glass stirring rod

-

pH paper or pH meter

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzoic acid (e.g., 10 mmol, 2.19 g) and thiosemicarbazide (e.g., 12 mmol, 1.10 g).

-

Acid Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 10 mL) to the flask while stirring in an ice bath to control the exothermic reaction.

-

Reaction: Attach a reflux condenser and heat the reaction mixture at 80-90°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker with constant stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 20 mL).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

-

Drying and Characterization: Dry the purified product in a desiccator or under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Data Summary

| Parameter | Expected Value/Result |

| Starting Material | 4-Bromo-2-fluorobenzoic acid[1][2][3][4][5] |

| Melting Point | 211-215 °C[1][2] |

| Molecular Weight | 219.01 g/mol [2] |

| Product | This compound |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 70-85% |

| Melting Point | To be determined experimentally |

| Molecular Weight | 274.11 g/mol |

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆) | Aromatic protons and amine protons (-NH₂) peaks expected. |

| ¹³C NMR (DMSO-d₆) | Peaks corresponding to the aromatic carbons and the thiadiazole ring carbons expected. |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to the product's molecular weight. |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Caption: Logical relationship of reactants to product in the synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.

-

Thiosemicarbazide is toxic. Avoid inhalation and contact with skin.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

This protocol provides a reliable method for the synthesis of this compound. The procedure is based on established methods for the synthesis of 2-amino-1,3,4-thiadiazoles and utilizes readily available starting materials.[6][7][8][9][10][11][12] This compound can serve as a valuable building block for the development of novel therapeutic agents.

References

- 1. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 [chemicalbook.com]

- 2. 4-溴-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. royalpharma.in [royalpharma.in]

- 5. 112704-79-7|4-Bromo-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. jocpr.com [jocpr.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the reactive 2-amino group on the thiadiazole ring, combined with the specific substitution pattern on the phenyl ring (a bromo and a fluoro group), makes this molecule a versatile building block for the synthesis of novel bioactive compounds.

These application notes provide detailed protocols for the synthesis of the title compound and its subsequent use in the preparation of derivatives with potential therapeutic applications. The primary applications highlighted are the synthesis of Schiff bases and N-acyl derivatives, which are frequently explored for their anticancer activities, often through the inhibition of key signaling pathways.

Synthesis of this compound

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is typically achieved through the cyclization of an aryl carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent. Several methods have been reported, with the choice of acid catalyst being a key variable.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol describes a general and widely used method for the synthesis of this compound from 4-bromo-2-fluorobenzoic acid and thiosemicarbazide using concentrated sulfuric acid as the cyclizing agent.

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Thiosemicarbazide

-

Concentrated sulfuric acid

-

Crushed ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

To a clean, dry round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents).

-

Cool the flask in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 mL per gram of benzoic acid) portion-wise with constant stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Gently heat the reaction mixture to 60-70°C and maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice with constant stirring.

-

A precipitate will form. Allow the ice to melt completely.

-

Filter the solid precipitate using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.

Expected Yield: While specific yields for this exact compound are not widely reported, yields for analogous 5-aryl-2-amino-1,3,4-thiadiazoles synthesized via this method typically range from 70% to 90%.

Application as a Synthetic Intermediate

The 2-amino group of this compound is a key functional handle for further synthetic transformations. The most common derivatizations involve reactions at this amino group to form Schiff bases and amides, which are scaffolds for developing new therapeutic agents.

Synthesis of Schiff Bases

Schiff bases are synthesized by the condensation of the primary amino group of the thiadiazole with an aldehyde or ketone. These derivatives have shown significant potential as anticancer and antimicrobial agents.[3][4]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from this compound and a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add the substituted benzaldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure Schiff base.

Synthesis of N-Acyl Derivatives (Amides)

The amino group can be acylated using acid chlorides or anhydrides to yield N-acyl derivatives. These compounds are also of significant interest in drug discovery, particularly as kinase inhibitors.

Experimental Protocol: Synthesis of an N-Acyl Derivative

This protocol describes the acylation of this compound with an acid chloride.

Materials:

-

This compound

-

Acid chloride (e.g., benzoyl chloride)

-

Anhydrous solvent (e.g., pyridine, dichloromethane, or THF)

-

Base (e.g., triethylamine, if not using pyridine as the solvent)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine or another suitable anhydrous solvent containing a base like triethylamine (1.2 equivalents).

-

Cool the solution in an ice bath.

-

Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product and recrystallize from a suitable solvent to obtain the pure N-acyl derivative.

Data Presentation

Table 1: Representative Anticancer Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound ID | R Group on Phenyl Ring | Derivative Type | Cell Line | IC50 (µM) | Reference |

| A | 4-Fluorophenyl | Schiff Base | HepG2 | 13.4 | [5] |

| B | 4-Chlorophenyl | N-piperazinylacetamide | MCF-7 | 2.32 | [6] |

| C | 4-Chlorophenyl | N-piperazinylacetamide | HepG2 | 3.13 | [6] |

| D | 4-Fluorophenyl | N-phenylamino | M. tuberculosis | 6.25 (µg/mL) | [7] |

| E | 4-Chlorophenyl | N-phenylamino | S. aureus | 20-28 (µg/mL) | [2] |

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activities of derivatives of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and derivatization of this compound.

Caption: Synthetic workflow for the preparation and derivatization of the title compound.

Potential Signaling Pathway Inhibition

Derivatives of 2-amino-1,3,4-thiadiazoles have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

References

- 1. jocpr.com [jocpr.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. iajpr.com [iajpr.com]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.vensel.org [pubs.vensel.org]

Application Notes: 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including notable anticancer properties.[1][2][3][4] This class of compounds has garnered significant attention due to the ability of its derivatives to interact with various biological targets implicated in cancer progression. The mesoionic character of the 1,3,4-thiadiazole ring allows for enhanced cellular membrane permeability, a desirable trait for therapeutic agents.[1][4] This document provides detailed application notes and protocols for the investigation of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine in the context of anticancer research. While specific data for this exact molecule is limited in publicly available literature, the information presented herein is based on extensive research on structurally similar 1,3,4-thiadiazole derivatives and provides a robust framework for its evaluation as a potential anticancer agent.

Putative Mechanism of Action

Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have been reported to exert their anticancer effects through various mechanisms. These often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer cell survival and growth. The presence of a halogenated phenyl ring at the 5-position, as in the case of this compound, is a common feature in many bioactive compounds and may contribute to enhanced potency.

Potential molecular targets and mechanisms for this class of compounds include:

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M or G1/S phase), preventing cancer cells from dividing and proliferating.

-

Kinase Inhibition: Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases.

-

Inhibition of Topoisomerases: Some heterocyclic compounds are known to interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

Data Presentation: Anticancer Activity of Analogous 1,3,4-Thiadiazole Derivatives

To provide a comparative context for the potential efficacy of this compound, the following table summarizes the in vitro anticancer activity (IC50 values) of structurally related compounds against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Breast (MDA-MB-231) | Not specified, but higher inhibitory activity than cisplatin | [2] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Breast (MCF-7) | 2.32 - 8.35 | [4] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Liver (HepG2) | 2.32 - 8.35 | [4] |

| 4-bromo-benzyl analog of ciprofloxacin-1,3,4-thiadiazole | Lung (A549) | Potent activity reported | [4] |

| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide | Breast (MCF-7, SK-BR-3), Lung (A549, H1975) | 0.77 - 3.43 | [4] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a stock solution of the test compound in DMSO. Further dilute with the complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-